molecular formula C11H13Cl2N5O4S B563414 Lamotrigine Isethionate CAS No. 113170-86-8

Lamotrigine Isethionate

Cat. No.: B563414
CAS No.: 113170-86-8
M. Wt: 382.2 g/mol
InChI Key: CJIDZLNMKONKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Lamotrigine isethionate are not readily available in the sources I’ve accessed.
    • it is a water-soluble salt of lamotrigine, which itself can be synthesized through established methods.
  • Chemical Reactions Analysis

    • Lamotrigine isethionate likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified.
    • The major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    • Lamotrigine isethionate finds applications in:

        Epilepsy research: Investigating its anticonvulsant properties.

        Focal seizure studies: Understanding its effects on neuronal excitability.

        Other scientific contexts: Its use may extend beyond epilepsy research, but further details are scarce.

  • Mechanism of Action

    • Lamotrigine isethionate’s mechanism involves blocking Na+ channels, which affects neuronal excitability.
    • By stabilizing presynaptic membranes, it modulates neurotransmitter release, particularly inhibiting glutamate release.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds or a direct comparison with Lamotrigine isethionate.

    Biological Activity

    Lamotrigine is primarily known as an anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy and bipolar disorder. Its isethionate salt form, Lamotrigine Isethionate, is utilized to enhance its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and neuroprotective properties, supported by relevant research findings and case studies.

    Lamotrigine exerts its therapeutic effects primarily through the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate. This mechanism is crucial in preventing seizures and may also contribute to its mood-stabilizing effects in bipolar disorder .

    Key Points:

    • Sodium Channel Blockade : Inhibits high-frequency firing of neurons.
    • Neurotransmitter Release : Reduces glutamate release, preventing excitotoxicity.

    Pharmacokinetics

    The pharmacokinetic profile of this compound shows significant variability among individuals. The drug is absorbed well orally, with peak plasma concentrations typically reached within 1.5 to 6 hours post-administration, depending on the formulation (immediate-release vs. extended-release) .

    Table 1: Pharmacokinetic Parameters of Lamotrigine

    ParameterImmediate Release (IR)Extended Release (XR)
    Cmax (μg/mL)9.47.9
    Tmax (hours)1.33
    AUC0-24 (μg·h/mL)SimilarSimilar
    Fluctuation Index73%49%

    Case Study: Interaction with Estradiol

    A notable case involved a menopausal woman with recurrent depression who was stabilized on Lamotrigine. Upon starting hormone replacement therapy with estradiol/dydrogesterone, her Lamotrigine levels decreased significantly (by approximately 25-30%), leading to increased depressive symptoms. This highlights the importance of monitoring drug levels when introducing new medications that may interact with Lamotrigine .

    Neuroprotective Effects

    Recent studies have demonstrated that Lamotrigine provides neuroprotection in various models of brain injury. For instance, in a neonatal rat model of hypoxic-ischemic injury, administration of Lamotrigine resulted in a significant reduction in neuronal damage and decreased levels of excitatory amino acids in the hippocampus .

    Table 2: Neuroprotective Effects Observed

    Study TypeOutcome
    Neonatal Hypoxia ModelReduced neuronal damage
    Glutamate LevelsDecreased following treatment

    Safety Profile and Considerations

    While Lamotrigine is generally well-tolerated, it can cause side effects such as skin rashes and potential interactions with other medications that may alter its metabolism. It is crucial for clinicians to consider these factors when prescribing this medication, especially in patients receiving concurrent therapies .

    Q & A

    Basic Research Questions

    Q. What are the primary pharmacological mechanisms of lamotrigine isethionate, and how can they be experimentally validated?

    this compound inhibits voltage-gated sodium and calcium channels, reducing glutamate release and stabilizing neuronal activity . To validate these mechanisms, researchers can use patch-clamp electrophysiology to measure ion current inhibition in neuronal cultures or brain slices. Dose-response curves and selective channel blockers (e.g., tetrodotoxin for sodium channels) should be employed to isolate effects. Behavioral assays in rodent models, such as seizure induction via pentylenetetrazol, can corroborate in vitro findings .

    Q. How should this compound be stored and prepared for in vitro studies to ensure stability?

    The compound should be stored as a powder at -20°C for long-term stability. For in vitro use, dissolve in DMSO (dimethyl sulfoxide) to create stock solutions, followed by dilution in buffer to avoid solvent toxicity (>0.1% DMSO final concentration). Aliquot and store at -80°C for short-term use. Solubility and stability tests (e.g., HPLC analysis) are recommended to confirm integrity before experiments .

    Q. What is an optimal experimental design for pharmacokinetic studies of this compound in rodent models?

    Intraperitoneal administration (e.g., 10 mg/kg) allows controlled dosing, with blood and brain tissue sampling at critical time points (e.g., 15 min to 120 hours post-dose). Subgroups of animals (n=5 per time point) minimize inter-individual variability. Plasma and brain homogenates should be analyzed via LC-MS to quantify drug concentrations. Include controls for anesthesia effects (e.g., ketamine) and validate assay sensitivity using internal standards like BW725C78 .

    Advanced Research Questions

    Q. How can researchers reconcile discrepancies between plasma and brain concentration data in this compound pharmacokinetic studies?

    Discrepancies may arise from blood-brain barrier permeability or tissue-specific metabolism. To address this, use compartmental modeling to compare plasma vs. brain pharmacokinetic profiles. Techniques like microdialysis can measure extracellular fluid concentrations in specific brain regions. Additionally, assess metabolite formation (e.g., via glucuronidation assays) to determine if brain-specific degradation affects bioavailability .

    Q. What methodological approaches are suitable for studying this compound's neuroprotective effects in models of focal ischemia?

    Utilize middle cerebral artery occlusion (MCAO) in rats to simulate ischemia. Administer this compound pre- and post-occlusion, measuring infarct volume via MRI or TTC staining. Combine electrophysiological recordings (e.g., cortical spreading depression) with biomarkers like glutamate release assays. Include sham-operated and untreated ischemic controls to isolate drug effects .

    Q. How can in vitro and in vivo data on this compound's calcium channel modulation be integrated to predict clinical outcomes?

    Perform calcium imaging in primary neurons to quantify drug-induced changes in intracellular Ca²⁺ flux. Correlate these findings with in vivo EEG data from epilepsy models to assess seizure suppression efficacy. Use translational pharmacokinetic-pharmacodynamic (PK-PD) modeling to extrapolate therapeutic windows for human trials. Cross-validate results with clinical trial metadata on dose-response relationships .

    Q. What strategies mitigate confounding variables when analyzing this compound's effects on sodium currents in heterologous expression systems?

    Use HEK293 cells transfected with specific sodium channel isoforms (e.g., Nav1.2 or Nav1.6) to isolate subtype-specific effects. Include untransfected cells as negative controls. Apply voltage-clamp protocols with stepwise depolarization to measure current inhibition. Normalize data to baseline currents and account for solvent (DMSO) effects. Replicate experiments across multiple cell passages to ensure reproducibility .

    Q. Methodological Considerations

    Q. How should researchers address interspecies variability in this compound metabolism when transitioning from preclinical to clinical studies?

    Conduct comparative metabolism studies using liver microsomes from rodents and humans to identify species-specific cytochrome P450 isoforms involved in drug clearance. Adjust dosing regimens in human trials based on allometric scaling of preclinical data. Monitor plasma metabolite profiles via LC-MS in Phase I trials to validate predictions .

    Q. What statistical methods are appropriate for analyzing dose-dependent neurobehavioral outcomes in this compound studies?

    Use mixed-effects models to account for repeated measures in longitudinal studies (e.g., seizure frequency over time). For binary outcomes (e.g., seizure presence/absence), logistic regression with dose as a predictor variable is suitable. Include covariates like age, sex, and baseline biomarker levels. Power analysis should inform sample size to detect clinically relevant effect sizes .

    Q. How can researchers ethically justify animal use in this compound studies while aligning with translational goals?

    Adhere to the "3Rs" (Replacement, Reduction, Refinement): Use in vitro models (e.g., iPSC-derived neurons) for preliminary screens. Minimize animal numbers via robust experimental design (e.g., factorial ANOVA). Refine procedures by employing non-invasive monitoring (e.g., telemetry for EEG) and humane endpoints. Justify protocols through institutional animal care committee reviews and cite ARRIVE guidelines in publications .

    Properties

    IUPAC Name

    6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CJIDZLNMKONKAD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H13Cl2N5O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50662051
    Record name 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50662051
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    382.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    113170-86-8
    Record name 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50662051
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    50 mmol of Amberlite (trade mark) IR-45 (OH) was mixed with 15 mmol (10 ml) aqueous isethionic acid and the resulting material was packed into a column. The column was then washed with methanol. 0.7 g (2 mmol) of a methanolic solution of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate was eluted through the column. The elutant was evaporated in vacuo and the residue was recrystallised from industrial methylated spirit and gave 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine isethionate:
    Quantity
    10 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    methanolic solution
    Quantity
    0.7 g
    Type
    reactant
    Reaction Step Two
    Name
    3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.